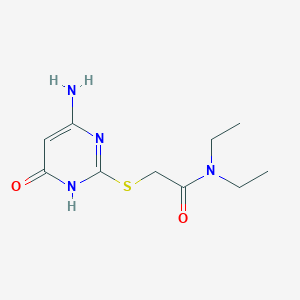

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide

Description

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide is a pyrimidine-thioacetamide derivative characterized by a 4-amino-6-hydroxypyrimidin-2-yl core linked via a thioether bridge to an N,N-diethylacetamide moiety. The compound’s pyrimidine ring and thioacetamide side chain are critical pharmacophores, with substitutions at the 4- and 6-positions of the pyrimidine and the acetamide nitrogen influencing target specificity and potency. Synthesis routes for similar compounds typically involve alkylation or nucleophilic substitution reactions between pyrimidine-thiol intermediates and halogenated acetamides under basic conditions .

Properties

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-3-14(4-2)9(16)6-17-10-12-7(11)5-8(15)13-10/h5H,3-4,6H2,1-2H3,(H3,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLGYMNNHQFLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Thioether Formation: The hydroxyl group on the pyrimidine ring is converted to a thiol group using a thiolation reagent such as phosphorus pentasulfide. This thiol group is then reacted with N,N-diethylacetamide under nucleophilic substitution conditions to form the thioether linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide undergoes several types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell cycle regulation.

Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The thioether linkage and the pyrimidine ring interact with the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues with N-Aryl Substitutions

Compounds such as 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide () share the pyrimidine-thioacetamide backbone but feature aromatic substituents on the acetamide nitrogen. Key findings include:

- Mechanism: Inhibition of GABA aminotransferase (GABA-T) and NMDA receptors, with additional docking affinity (-5.7 kcal/mol) to carbonic anhydrase II (CA II) .

- Comparison: The N-(3-methylphenyl) group enhances hydrophobic interactions with CA II’s phenylalanine (Phe131) and leucine (Leu198) residues, while the absence of zinc ion coordination distinguishes it from lacosamide (-5.8 kcal/mol for CA II) .

Other N-aryl analogs, such as N-(2,3-dichlorophenyl) and N-benzyl derivatives (), demonstrate varied melting points and yields (60–80%), suggesting steric and electronic effects of aryl groups on synthetic accessibility .

N,N-Dialkylacetamide Derivatives

2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b) () shares the N,N-diethylacetamide group but incorporates a pyrazolopyrimidine core. Key differences include:

- Activity : 6b acts as a translocator protein (TSPO) ligand with 36-fold higher affinity than DPA-714 (Ki < 1 nM vs. 36 nM for DPA-714). Its fluorine-18 radiolabeled analog (¹⁸F-6b) showed negligible brain uptake in healthy rats but robust tumor accumulation, highlighting the diethyl group’s role in enhancing target selectivity and in vivo stability .

- Comparison : The pyrazolopyrimidine core in 6b contributes to TSPO binding, whereas the target compound’s pyrimidine-thioacetamide structure may favor anticonvulsant targets like GABA-T.

Pyrimidine Ring Substitution Variants

- 4-Methyl-6-oxo Derivatives: Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide () replace the 4-amino-6-hydroxy groups with methyl and ketone functionalities.

- Thietan-3-yloxy Substituents : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () introduces a thietane ring at the pyrimidine’s 4-position, demonstrating how oxygen-containing heterocycles can modulate solubility and metabolic stability .

Biological Activity

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide (commonly referred to as DEAP) is a synthetic organic compound notable for its diverse biological activities. Its unique structure, characterized by an amino and hydroxyl group on the pyrimidine ring, contributes to its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of DEAP, including its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of DEAP is C10H16N4O3S, with a molecular weight of approximately 256.32 g/mol. The compound features a thioether linkage between a pyrimidine derivative and diethylacetamide, which enhances its solubility and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O3S |

| Molecular Weight | 256.32 g/mol |

| Solubility | Soluble in organic solvents |

| Key Functional Groups | Amino, Hydroxyl, Thioether |

DEAP has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation. The presence of the amino and hydroxyl groups allows for hydrogen bonding interactions with enzyme active sites, which can modulate enzymatic activity.

Enzyme Inhibition

Research indicates that DEAP exhibits inhibitory effects on various kinases, which may contribute to its anticancer properties. For instance, studies have shown that DEAP can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cell lines.

Biological Activity Studies

Several studies have documented the biological activities of DEAP:

- Anticancer Activity : DEAP has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that DEAP possesses antimicrobial activity against certain bacterial strains. The thioether moiety may play a crucial role in disrupting bacterial cell membranes.

- Neuroprotective Effects : Recent research has indicated potential neuroprotective effects of DEAP against oxidative stress-induced neuronal damage, suggesting its utility in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, DEAP was tested against several human cancer cell lines. The results indicated that DEAP significantly reduced cell viability at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of CDKs demonstrated that DEAP effectively inhibited CDK2 activity with an IC50 value of approximately 12 µM. This inhibition led to G1 phase arrest in treated cancer cells .

Comparative Analysis with Similar Compounds

DEAP's biological activity can be compared with related compounds such as:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide | Lacks diethyl substitution | Lower solubility and reactivity |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-methylacetamide | Contains methyl group | Different pharmacokinetics |

Q & A

Q. Q1. What are the established synthetic routes for 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution of 2-mercaptopyrimidine derivatives with chloroacetamides. For example, alkylation of 4-amino-6-hydroxy-2-mercaptopyrimidine with N,N-diethyl-2-chloroacetamide in ethanol under reflux (40–60°C) is a common approach. Sodium methylate (2.6–2.8-fold molar excess) is used as a base to deprotonate the thiol group, enabling efficient alkylation . Reaction time, solvent polarity, and stoichiometric ratios are critical: excess base may lead to side reactions (e.g., hydrolysis), while insufficient base reduces thiol activation. Yields typically range from 68% to 91% for analogous compounds, depending on substituent electronic effects .

Q. Q2. What spectroscopic methods are recommended for structural characterization, and how are key functional groups identified?

Answer:

- NMR : ¹H NMR confirms the acetamide moiety (δ 2.0–2.2 ppm for CH3, δ 3.2–3.5 ppm for NCH2), while pyrimidine protons appear as singlet(s) near δ 6.5–7.5 ppm. ¹³C NMR identifies the thiomethyl group (C-S at δ 35–40 ppm) and carbonyl carbons (C=O at δ 165–175 ppm) .

- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) validate the core structure .

- X-ray crystallography : Resolves tautomeric forms (e.g., 4-hydroxypyrimidine vs. 4-oxo) and confirms hydrogen bonding networks, critical for understanding solubility and reactivity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. For example:

- Purity : HPLC analysis (≥95% purity) is essential; trace impurities (e.g., unreacted 2-mercaptopyrimidine) may inhibit enzymes non-specifically .

- Solubility : Use standardized solvents (DMSO, PBS) and control for aggregation. For instance, logP calculations (via PubChem) predict hydrophilicity, guiding solvent selection .

- Dose-response curves : Compare EC50 values across studies using normalized cell viability assays (e.g., MTT) and validate with orthogonal methods (e.g., Western blotting for target protein modulation) .

Q. Q4. What experimental design considerations are critical for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .

- Molecular docking : Use PyMol or AutoDock to model interactions between the pyrimidine ring and enzyme active sites (e.g., hydrogen bonding with catalytic residues). Validate with site-directed mutagenesis .

- Selectivity profiling : Screen against related enzymes (e.g., kinases, phosphatases) to rule off-target effects. For example, trifluoromethyl analogs show enhanced selectivity due to steric and electronic effects .

Q. Q5. How do substituent modifications (e.g., diethyl vs. dimethyl acetamide) impact physicochemical and pharmacological properties?

Answer:

- Lipophilicity : Diethyl groups increase logP by ~0.5 units compared to dimethyl, enhancing membrane permeability but reducing aqueous solubility. This is quantified via shake-flask experiments .

- Metabolic stability : N,N-diethylation slows hepatic clearance (CYP3A4-mediated oxidation) compared to N-methyl groups, as shown in microsomal stability assays .

- Toxicity : Diethyl derivatives may exhibit higher cytotoxicity in HEK293 cells (IC50 < 50 µM) due to enhanced cellular uptake, necessitating dose optimization .

Methodological Challenges

Q. Q6. What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Storage conditions : Lyophilize and store at −80°C under argon to prevent oxidation of the thioether bond. Aqueous solutions (pH 6–7) are stable for ≤72 hours at 4°C .

- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous buffers to inhibit radical-mediated degradation. Monitor via LC-MS for sulfoxide byproducts .

Q. Q7. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 h). >90% recovery via HPLC indicates gastric stability .

- Plasma stability : Incubate with rat plasma (37°C, 4 h). Esterase inhibitors (e.g., PMSF) may be required if acetamide hydrolysis exceeds 20% .

Data Analysis and Reporting

Q. Q8. How should researchers address batch-to-batch variability in biological assay results?

Answer:

Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.